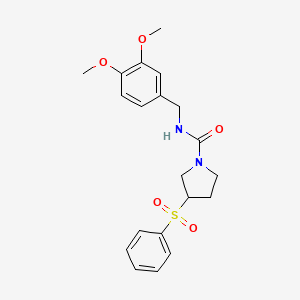

N-(3,4-dimethoxybenzyl)-3-(phenylsulfonyl)pyrrolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxybenzyl)-3-(phenylsulfonyl)pyrrolidine-1-carboxamide, also known as DIBAL-H, is a chemical compound that is widely used in scientific research. It is a reducing agent that is commonly used in organic chemistry for the reduction of carbonyl compounds. DIBAL-H is a powerful reducing agent that is known for its ability to selectively reduce aldehydes and ketones to their corresponding alcohols.

Scientific Research Applications

Synthesis and Properties of Novel Soluble Fluorinated Polyamides

Research into novel polyamides, such as those detailed by Liu et al. (2013), highlights the synthesis of new diamine containing pyridine and trifluoromethylphenyl groups used in the preparation of fluorinated polyamides containing pyridine and sulfone moieties. These polyamides exhibit high thermal stability, solubility in organic solvents, and could be cast into transparent, flexible films. Such research suggests potential applications of N-(3,4-dimethoxybenzyl)-3-(phenylsulfonyl)pyrrolidine-1-carboxamide in materials science, specifically in the development of novel polymers with unique properties (Liu et al., 2013).

Aromatic Polyamides Based on Ether-Sulfone-Dicarboxylic Acids

The work by Hsiao and Huang (1997) on aromatic polyamides based on ether and sulfone links prepared via direct polycondensation suggests a framework for understanding how this compound might be utilized in the synthesis of high-performance polymers. These materials are noted for their solubility, thermal properties, and potential for creating strong, transparent films, indicating possible applications in high-temperature resistant materials or coatings (Hsiao & Huang, 1997).

Relationship of Chemical Transformation to Anticancer Activity

Shiba et al. (1983) discuss the chemical transformation of arylsulfonyl-hydrazones, pointing to the significance of spontaneous chemical transformations in exerting anticancer activity. Although this study does not directly mention this compound, the investigation into the reactivity and potential biological activity of related compounds could inform research into novel anticancer agents or probes for biological systems (Shiba et al., 1983).

properties

IUPAC Name |

3-(benzenesulfonyl)-N-[(3,4-dimethoxyphenyl)methyl]pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-26-18-9-8-15(12-19(18)27-2)13-21-20(23)22-11-10-17(14-22)28(24,25)16-6-4-3-5-7-16/h3-9,12,17H,10-11,13-14H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCXOVPMMHCBOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furan-3-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2536401.png)

![2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2536407.png)

![[3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol](/img/structure/B2536410.png)

![Pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2536416.png)

![2-(4-fluorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2536417.png)